Daniquidone - 67199-66-0

Daniquidone

Catalog Number: EVT-264409
CAS Number: 67199-66-0
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Daniquidone has been used in trials studying the treatment of Neoplasms.
Daniquidone is a water-insoluble heterocyclic amide with potential antineoplastic activity. Daniquidone inhibits topoisomerases I and II, thereby inhibiting DNA replication and repair, and RNA and protein synthesis. The acetylated form of daniquidone is highly toxic and is capable of inducing unscheduled DNA synthesis; rapid acetylators are more likely to experience toxicity with this agent.

N-acetylbatracylin

Compound Description: N-acetylbatracylin (NAB) is the primary metabolite of batracylin formed via N-acetylation. [, , , , ] It has been implicated in batracylin's toxicity in various models. [, ] Studies indicate that NAB is a potent inducer of unscheduled DNA synthesis in rat hepatocytes. [, ] In vivo studies have demonstrated NAB's role in biliary epithelial cell proliferation, potentially contributing to liver toxicity. [, ]

Relevance: N-acetylbatracylin is the primary metabolite of batracylin and is directly relevant to understanding the toxicity profile of both batracylin and daniquidone. [, , , , , ] The acetylated form of daniquidone is also highlighted as highly toxic, suggesting a shared metabolic liability and potential toxicity mechanism between these two compounds. []

Doxorubicin, Etoposide, Mitoxantrone, 4'-(9-acridinylamino)methanesulfon-m-anisidide

Compound Description: These compounds are classified as ATP-sensitive topoisomerase II poisons. [] They exhibit enhanced DNA cleavage activity in the presence of ATP, suggesting that the ATP-bound form of topoisomerase II is their primary target. []

Relevance: While not structurally related to daniquidone, these compounds provide context for understanding topoisomerase II inhibition mechanisms. [] Unlike these agents, the toxicity of the acetylated form of daniquidone, similar to batracylin and its metabolite, suggests a different mode of action and potentially a distinct toxicity profile. [, , , ]

Amonafide, Menadione

Compound Description: These compounds are classified as ATP-insensitive topoisomerase II poisons. [] Their DNA cleavage activity is not significantly affected by the presence of ATP, suggesting they target a different conformation of topoisomerase II. []

Relevance: Similar to the ATP-sensitive poisons, these compounds, while not structurally analogous to daniquidone, offer insights into the diversity of topoisomerase II inhibition. [] The contrasting mechanisms highlight the complexity of topoisomerase II as a drug target and suggest that daniquidone's toxicity, potentially linked to its acetylated metabolite, might arise from a distinct interaction with topoisomerase II. [, ]

Source and Classification

Daniquidone is classified as a synthetic organic compound and belongs to a broader category of anticancer agents. Its structural properties and biological activities position it alongside other notable drugs in oncology and virology. The compound has been explored for its therapeutic applications in various cancer types, leveraging its ability to interfere with nucleic acid synthesis .

Synthesis Analysis

The synthesis of Daniquidone involves several key steps that can vary depending on the specific application being targeted. Although detailed proprietary methods may not be publicly available, general synthetic approaches typically include:

  1. Starting Materials: The synthesis often begins with readily available aromatic amines or related derivatives.
  2. Linker Chemistry: A critical aspect involves the use of dipeptide-based prodrug linkers that facilitate the attachment of Daniquidone to various carrier molecules, enhancing its bioavailability and therapeutic efficacy.
  3. Reagents and Conditions: Common reagents may include coupling agents and solvents under controlled temperature conditions to optimize yield and purity. For instance, the reaction may be conducted in an aqueous medium with a pH adjusted to favor specific reactions, such as amide bond formation.
  4. Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate Daniquidone from byproducts and unreacted materials .
Molecular Structure Analysis

Daniquidone's molecular structure is characterized by its complex arrangement of functional groups that confer its biological activity. Key features include:

  • Core Structure: The compound typically features a quinoline or similar heterocyclic core, which is essential for its interaction with biological targets.
  • Functional Groups: The presence of amine and carbonyl groups plays a crucial role in its reactivity and binding affinity to nucleic acids.
  • 3D Conformation: Computational modeling studies have been utilized to predict the three-dimensional conformation of Daniquidone, providing insights into its potential binding sites on target proteins .
Chemical Reactions Analysis

Daniquidone participates in several significant chemical reactions relevant to its mechanism of action:

  1. Nucleophilic Attack: The compound can undergo nucleophilic attack on electrophilic sites within DNA or RNA, leading to strand breaks or cross-linking, which ultimately inhibits replication.
  2. Hydrolysis: Depending on the formulation (e.g., prodrug), Daniquidone may also undergo hydrolysis, releasing active metabolites that exert therapeutic effects.
  3. Reactivity with Proteins: Daniquidone can form covalent bonds with amino acid residues in proteins, particularly those involved in replication processes, thereby disrupting their function .
Mechanism of Action

The mechanism of action for Daniquidone involves several pathways:

  • Inhibition of DNA Replication: By targeting topoisomerases or directly interacting with DNA polymerases, Daniquidone prevents the unwinding and replication of DNA.
  • Disruption of RNA Synthesis: Its interference with RNA polymerase activity leads to decreased mRNA production, impairing protein synthesis necessary for cell survival and proliferation.
  • Cell Cycle Arrest: Daniquidone induces cell cycle arrest at specific checkpoints (e.g., G2/M phase), which can lead to apoptosis in cancer cells.

Data from preclinical studies suggest that Daniquidone exhibits a dose-dependent response in various cancer cell lines, highlighting its potential utility in combination therapies .

Physical and Chemical Properties Analysis

Daniquidone exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 400-500 g/mol, depending on the specific formulation.
  • Solubility: It is generally soluble in organic solvents like dimethyl sulfoxide but may exhibit limited solubility in aqueous solutions.
  • Stability: The compound's stability can be influenced by pH and temperature; optimal storage conditions are typically recommended to maintain efficacy.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are frequently employed to confirm the identity and purity of Daniquidone .

Applications

Daniquidone has potential applications across various scientific domains:

  1. Oncology: As an anticancer agent, it is being investigated for use against multiple cancer types due to its ability to inhibit critical cellular processes.
  2. Viral Infections: Research indicates potential effectiveness against viruses such as SARS-CoV-2 by disrupting viral replication mechanisms.
  3. Drug Development: As part of drug repurposing initiatives, Daniquidone's profile makes it a candidate for further development into novel therapeutic agents.
Mechanistic and Theoretical Foundations of Daniquidone

DNA Topoisomerase Modulation Dynamics

Isoform-Specific Interactions: Topoisomerase 2-α/2-β vs. Topoisomerase 1

Daniquidone (NSC-320846) is a dual-targeting agent that modulates both DNA topoisomerase II (TOP2) and topoisomerase I (TOP1). It exhibits distinct interactions with TOP2 isoforms:

  • TOP2α (P11388): Essential for cell proliferation, chromosome segregation, and mitotic functions. Its C-terminal domain (CTD; residues 1173–1531) directs chromosomal localization during mitosis, critical for resolving DNA catenanes in rapidly dividing cells [2] [7].
  • TOP2β (Q02880): Predominantly involved in neuronal development and transcriptional regulation. Its divergent CTD (residues 1186–1621) limits functional substitution for TOP2α in proliferating cells [2] [10].
  • TOP1: Daniquidone acts as a catalytic modulator rather than a direct poison, suppressing DNA cleavage without stabilizing ternary complexes [3] [9]. Hybrid studies confirm its structural similarity to intercalating scaffolds like DACA, enabling concurrent TOP1/TOP2 inhibition [1].

Table 1: Isoform-Specific Functions of Daniquidone Targets

TargetMolecular Weight (Da)Primary FunctionsDaniquidone Interaction
TOP2α174,383.88Chromosome segregation, DNA decatenationCatalytic inhibition; mitotic targeting
TOP2β183,265.83Transcriptional regulation, neural developmentModulator; weak compensatory role
TOP190,700 (approx.)DNA relaxation, transcription/replication supportCatalytic suppression

Catalytic Inhibition vs. Poisoning Mechanisms in Neoplastic Models

Daniquidone operates through non-poisoning mechanisms:

  • Catalytic Inhibition: Prevents TOP2-DNA binding or ATP hydrolysis, halting DNA cleavage without inducing persistent breaks. This contrasts with poisons like etoposide, which stabilize TOP2-DNA cleavage complexes [1] [6].
  • Dual TOP1/TOP2 Modulation: Unlike camptothecin (TOP1 poison) or doxorubicin (TOP2 poison), Daniquidone lacks a DNA-intercalating side chain. It instead inhibits catalytic activity by obstructing enzyme-DNA binding, reducing DNA breakage and resistance development [1] [3].
  • Neoplastic Efficacy: In tumor models, catalytic inhibition disrupts DNA replication and transcription while minimizing secondary mutations associated with poison-induced DNA damage [1] [9].

Epigenetic and Non-Canonical Target Hypotheses

Chromatin Remodeling Synergies in DNA Damage Response

Emerging hypotheses suggest Daniquidone may indirectly influence epigenetic regulation:

  • Topological Stress & Chromatin Dynamics: By altering DNA supercoiling via TOP2 inhibition, Daniquidone could perturb chromatin accessibility. Supercoiling changes modulate histone deposition and nucleosome positioning, potentially affecting H3K27me3-marked domains implicated in noncanonical imprinting [6] [8].
  • Endogenous Retroviral (ERV) Elements: TOP2β inhibition may dysregulate ERV-driven placental gene imprinting, where DNA topology governs chromatin silencing. Though unconfirmed for Daniquidone, catalytic inhibitors could disrupt these pathways [8].

Putative Interactions With DNA Repair Pathway Effectors

Daniquidone’s modulation of topoisomerases may synergize with DNA repair defects:

  • Adduct-Mediated Crosslinks: Analogous to crotonaldehyde-induced TOP1-DNA crosslinks, Daniquidone’s structure could promote covalent adducts with TOP1, impeding repair machinery and inducing replication stress [9].
  • ZFP57/ZNF445 Recruitment: Germline-derived methylation maintenance proteins (e.g., ZFP57) protect imprinted control regions (ICRs) during epigenetic reprogramming. TOP2 inhibition may compromise ICR stability by altering chromatin loop structures anchored by topoisomerases [8].

Table 2: Epigenetic Mechanisms Potentially Influenced by Daniquidone

ProcessKey EffectorsPotential Daniquidone Impact
Chromatin compactionTOP2β, H3K27me3Disruption of topological boundaries for imprinting
DNA repair coordinationZFP57, TRIM28, SETDB1Impaired maintenance of methylated ICRs
ERV silencingKAP1/TRIM28 complexDysregulation of placenta-specific gene expression

Properties

CAS Number

67199-66-0

Product Name

Daniquidone

IUPAC Name

8-amino-10H-isoindolo[1,2-b]quinazolin-12-one

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C15H11N3O/c16-10-5-6-13-9(7-10)8-18-14(17-13)11-3-1-2-4-12(11)15(18)19/h1-7H,8,16H2

InChI Key

SRIOCKJKFXAKHK-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)N)N=C3N1C(=O)C4=CC=CC=C43

Solubility

Soluble in DMSO, not in water

Synonyms

8-aminoisoindolo(1,2-b)quinazolin-12(10H)one
batracylin
BAY H 2049
BAY H-2049
NSC 320846
NSC-320846

Canonical SMILES

C1C2=C(C=CC(=C2)N)N=C3N1C(=O)C4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.